
1,1'-(Pent-2-yne-5,5-diyldisulfonyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Pent-2-yne-5,5-diyldisulfonyl)dibenzene: is an organic compound characterized by the presence of a pent-2-yne backbone with two sulfonyl groups attached to the fifth carbon, and two benzene rings attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pent-2-yne-5,5-diyldisulfonyl)dibenzene typically involves the following steps:
-
Formation of the Pent-2-yne Backbone: : The initial step involves the formation of the pent-2-yne backbone. This can be achieved through the coupling of appropriate alkyne precursors using palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.
-
Introduction of Sulfonyl Groups: : The sulfonyl groups are introduced through sulfonation reactions. This can be done by treating the pent-2-yne backbone with sulfonyl chlorides in the presence of a base such as pyridine.
-
Attachment of Benzene Rings: : The final step involves the attachment of benzene rings to the first carbon of the pent-2-yne backbone. This can be achieved through Friedel-Crafts alkylation reactions using benzene and a suitable alkylating agent.
Industrial Production Methods
Industrial production of 1,1’-(Pent-2-yne-5,5-diyldisulfonyl)dibenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the alkyne and sulfonyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : Reduction reactions can target the alkyne group, converting it to an alkene or alkane. Catalytic hydrogenation using palladium on carbon is a typical method.
-
Substitution: : The benzene rings can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, and other electrophiles.
Major Products Formed
Oxidation: Formation of sulfonic acids and other oxidized derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
1,1’-(Pent-2-yne-5,5-diyldisulfonyl)dibenzene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Catalysis: Used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Mechanism of Action
The mechanism of action of 1,1’-(Pent-2-yne-5,5-diyldisulfonyl)dibenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, while the alkyne and benzene rings can engage in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Pent-2-yne-5,5-diyldisulfonyl)diphenylmethane: Similar structure but with a diphenylmethane backbone.
1,1’-(Pent-2-yne-5,5-diyldisulfonyl)dibenzyl: Similar structure but with a dibenzyl backbone.
1,1’-(Pent-2-yne-5,5-diyldisulfonyl)diethylbenzene: Similar structure but with an ethylbenzene backbone.
Uniqueness
1,1’-(Pent-2-yne-5,5-diyldisulfonyl)dibenzene is unique due to its specific combination of a pent-2-yne backbone with sulfonyl groups and benzene rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in organic synthesis, materials science, and medicinal chemistry.
Properties
CAS No. |
756898-49-4 |
|---|---|
Molecular Formula |
C17H16O4S2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)pent-3-ynylsulfonylbenzene |
InChI |
InChI=1S/C17H16O4S2/c1-2-3-14-17(22(18,19)15-10-6-4-7-11-15)23(20,21)16-12-8-5-9-13-16/h4-13,17H,14H2,1H3 |
InChI Key |
BEOMXMJOWPSCDW-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-benzoyl-N-[(2S)-1-oxo-3-phenylpropan-2-yl]cyclohexane-1-carboxamide](/img/structure/B14211764.png)
![6-[(4-Chloro-2-iodophenyl)sulfanyl]-2,3-dimethoxyaniline](/img/structure/B14211766.png)
![Tributyl[(2-ethylcyclohex-1-EN-1-YL)oxy]stannane](/img/structure/B14211768.png)
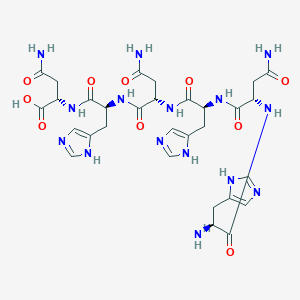
![1-{2,4-Bis[(4-chlorophenyl)methoxy]phenyl}ethan-1-one](/img/structure/B14211777.png)
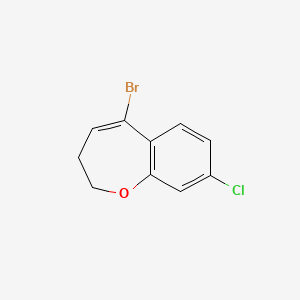
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(6-methyl-3-pyridinyl)-](/img/structure/B14211787.png)
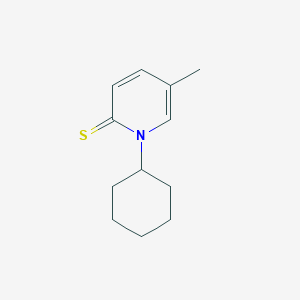
![1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole](/img/structure/B14211799.png)
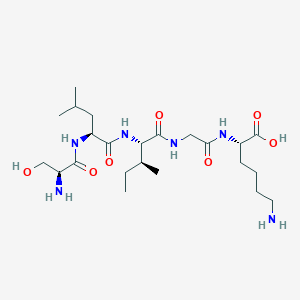
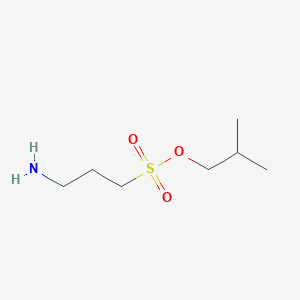
![4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14211831.png)
![2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14211833.png)
![[1,2]Oxazolo[3,4-e][2,1]benzoxazole](/img/structure/B14211840.png)
